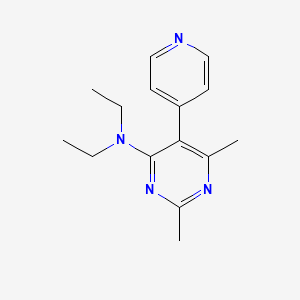
N,N-Diethyl-2,6-dimethyl-5-(pyridin-4-yl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-2,6-dimethyl-5-(pyridin-4-yl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyridine ring attached to a pyrimidine core, with diethyl and dimethyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2,6-dimethyl-5-(pyridin-4-yl)pyrimidin-4-amine typically involves multi-step synthetic routes. One common method includes the condensation of 2,6-dimethyl-4-chloropyrimidine with 4-aminopyridine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyl-2,6-dimethyl-5-(pyridin-4-yl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyrimidine or pyridine compounds .
Applications De Recherche Scientifique
N,N-Diethyl-2,6-dimethyl-5-(pyridin-4-yl)pyrimidin-4-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of inflammatory and infectious diseases.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-2,6-dimethyl-5-(pyridin-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Diethyl-2,6-dimethyl-4-(pyridin-4-yl)pyridine-3,5-dicarboxamide
- 2,6-Dichloro-N,N-dimethylpyridin-4-amine
Uniqueness
N,N-Diethyl-2,6-dimethyl-5-(pyridin-4-yl)pyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
189944-09-0 |
|---|---|
Formule moléculaire |
C15H20N4 |
Poids moléculaire |
256.35 g/mol |
Nom IUPAC |
N,N-diethyl-2,6-dimethyl-5-pyridin-4-ylpyrimidin-4-amine |
InChI |
InChI=1S/C15H20N4/c1-5-19(6-2)15-14(11(3)17-12(4)18-15)13-7-9-16-10-8-13/h7-10H,5-6H2,1-4H3 |
Clé InChI |
CKSWBNRLTIHXLV-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=NC(=NC(=C1C2=CC=NC=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


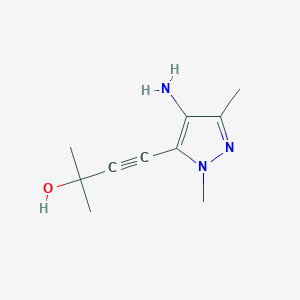
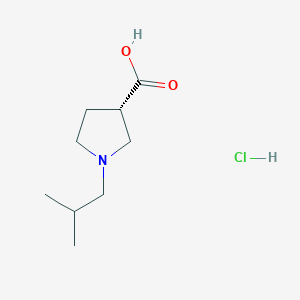
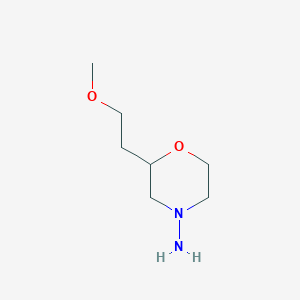
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2,6-dimethyl-3-propyl-](/img/structure/B15215997.png)
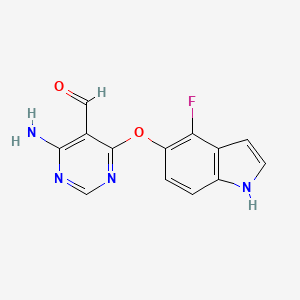
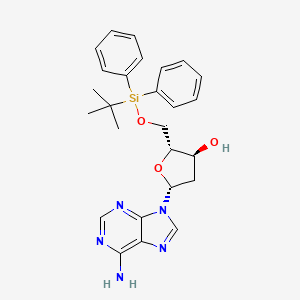
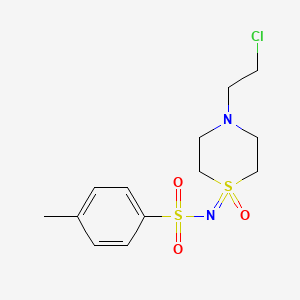
![6-(Dimethoxymethyl)-5-[(naphthalen-1-yl)methyl]-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B15216029.png)
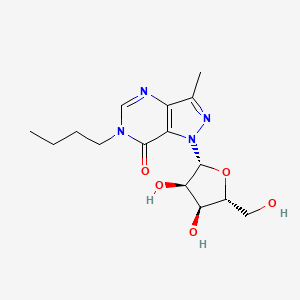
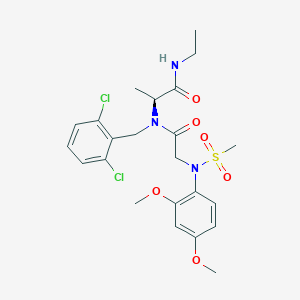
![(3R)-1-[(3-nitrophenyl)methyl]pyrrolidin-3-amine](/img/structure/B15216052.png)
![13-hydroxy-10,16-bis(2-methylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B15216053.png)
![N,N-Dimethyl-4-(7-nitro[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline](/img/structure/B15216061.png)
![3-Bromo-6,7-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile](/img/structure/B15216064.png)
